Cas no 164575-82-0 (S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine)

S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine is a heterobifunctional crosslinking reagent designed for selective conjugation in biochemical applications. Its key features include an azido group for photoactivatable crosslinking and a pyridyl disulfide moiety for thiol-reactive coupling, enabling controlled, two-step bioconjugation. The aromatic azide offers efficient UV-induced activation, while the thiopyridine group ensures rapid and reversible disulfide bond formation with thiol-containing molecules. This compound is particularly useful for protein-protein or protein-ligand conjugation, where spatial and temporal control is required. Its stability under ambient conditions and compatibility with aqueous buffers make it suitable for diverse biomolecular labeling and immobilization studies.
S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine structure
164575-82-0 structure
Product name:S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine
CAS No:164575-82-0
MF:C14H13N5O2S2
MW:347.41531920433
CID:110455
PubChem ID:4390795

S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine Chemical and Physical Properties

Names and Identifiers

    • Benzamide,4-azido-2-hydroxy-N-[2-(2-pyridinyldithio)ethyl]-
    • S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
    • 4-Azido-2-hydroxy-N-[2-(2-pyridinyldithio)ethyl]benzamide
    • AC1N9T07
    • CTK8E6566
    • FT-0662431
    • J-010150
    • 4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide
    • 164575-82-0
    • Benzamide, 4-azido-2-hydroxy-N-[2-(2-pyridinyldithio)ethyl]-
    • AKOS025394430
    • SCHEMBL13737886
    • n-((2-pyridyldithio) ethyl)-4-azidosalicylamide
    • DTXSID60402768
    • S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine
    • Inchi: InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21)
    • InChI Key: YELWNIMQOUETBV-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C(NCCSSC2C=CC=CN=2)=O)=C(O)C=1)=[N+]=[N-]

Computed Properties

  • Exact Mass: 347.05100
  • Monoisotopic Mass: 347.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 127A^2

Experimental Properties

  • Melting Point: 119-121°C
  • PSA: 162.57000
  • LogP: 3.74296

S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine Security Information

  • Storage Condition:-20°C Freezer

S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-212808-10 mg
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine,
164575-82-0
10mg
¥2,708.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-212808-10mg
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine,
164575-82-0
10mg
¥2708.00 2023-09-05
TRC
A859000-100mg
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
164575-82-0
100mg
$ 1355.00 2023-04-19
TRC
A859000-10mg
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
164575-82-0
10mg
$ 173.00 2023-04-19
A2B Chem LLC
AA86575-10mg
Benzamide, 4-azido-2-hydroxy-N-[2-(2-pyridinyldithio)ethyl]-
164575-82-0 ~90%
10mg
$625.00 2024-04-20

Additional information on S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine

Introduction to S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine (CAS No. 164575-82-0)

S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine, identified by its CAS number 164575-82-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug discovery and molecular chemistry.

The molecular structure of S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine incorporates several key functional groups, including an azido group, a salicylamido moiety, and a thiopyridine ring. These components contribute to its reactivity and potential utility in synthetic chemistry and biological assays. The presence of the azido group, in particular, suggests that this compound may be employed in nucleophilic substitution reactions, which are fundamental in the synthesis of more complex molecules.

In recent years, there has been growing interest in thiopyridine derivatives due to their diverse biological activities. Thiopyridines have been explored for their potential as intermediates in the development of pharmaceuticals targeting various diseases, including neurological disorders and infectious diseases. The combination of a thiopyridine core with other functional groups like the azidosalicylamido moiety enhances the compound's versatility, enabling it to serve as a building block for more intricate chemical structures.

One of the most compelling aspects of S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine is its potential application in medicinal chemistry. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents. The azido group can be selectively converted into other functional groups, such as amino or carboxylic acids, through controlled reactions. This adaptability makes it an attractive candidate for further exploration in drug development pipelines.

Recent studies have highlighted the importance of thiopyridine derivatives in modulating enzyme activity and interacting with biological targets. For instance, certain thiopyridines have shown promise in inhibiting enzymes involved in inflammation and pain signaling. The salicylamido group in S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine may contribute to its interaction with biological receptors or enzymes, thereby influencing cellular processes.

The synthesis of S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods ensure high yields and purity, which are crucial for subsequent biological evaluations.

In addition to its pharmaceutical potential, this compound has implications in materials science and chemical biology. Its unique structural features make it suitable for use as a probe or scaffold in biochemical assays. Researchers are exploring its utility in studying protein-protein interactions and developing new diagnostic tools.

The azido group's reactivity also positions S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine as a valuable tool for click chemistry applications. Click reactions are highly efficient and selective methods for constructing complex molecules, often involving azide-based transformations. This capability could be leveraged to create novel conjugates with enhanced properties for therapeutic or diagnostic purposes.

As research continues to uncover new applications for thiopyridine derivatives, S-2-(4-Azidosalicylamido)ethylthio-2-thiopyridine is poised to play a significant role in advancing both academic and industrial chemical projects. Its multifunctional nature and synthetic accessibility make it an exciting molecule to study further.

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